2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid
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Overview
Description
1,6-anhydro-N-acetyl-beta-muramic acid is an anhydrohexose derivative that is the 1,6-anhydro-derivative of N-acetyl-beta-muramic acid. It derives from a N-acetyl-beta-D-muramic acid. It is a conjugate acid of a 1,6-anhydro-N-acetyl-beta-muramate.
Scientific Research Applications
Synthesis and Chemical Properties
Chiral Building Block for δ-Sugar Amino Acid Synthesis : A study by Defant et al. (2011) utilized a similar bicyclic lactone obtained from cellulose as a chiral building block in preparing a new δ-sugar amino acid. This amino acid, an isoster of dipeptide glycine-alanine, holds potential for developing new peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Synthesis of Complex Molecular Structures : Gerber and Vogel (2001) demonstrated the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane derivatives, showing the utility of similar bicyclic structures in constructing complex molecular architectures (Gerber & Vogel, 2001).
Fungal Peroxygenase Catalyzed Reactions : Kinne et al. (2009) explored the use of fungal peroxygenase in regioselective hydroxylation of compounds, including a study on a structurally related compound. This highlights the potential for enzymatic synthesis and modification of complex organic molecules (Kinne et al., 2009).
Potential Biological and Pharmacological Applications
Novel Octulosonic Acid Derivatives : Takenaka and Ono (2003) identified novel octulosonic acid derivatives with a 6,8-dioxabicyclo[3.2.1]octane skeleton, a structure related to 2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid, in the roots of Smallanthus sonchifolius. These compounds could have potential biological significance (Takenaka & Ono, 2003).
Hydroxycinnamic Acid-Maillard Reaction Products : Jiang et al. (2009) identified products from reactions involving hydroxycinnamic acids that included a bicyclic structure similar to the compound of interest. These findings contribute to understanding the chemistry of Maillard reaction products in food science and potential health implications (Jiang et al., 2009).
Bicyclic α,α'-Dichloro Ketones in Organic Synthesis : Föhlisch et al. (2001) investigated the solvolysis of bicyclic α,α'-dichloro ketones, which may provide insights into the reactivity and potential applications of similar bicyclic structures in organic synthesis (Föhlisch et al., 2001).
Properties
Molecular Formula |
C11H17NO7 |
---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/t4-,6-,7-,8-,9-,11-/m1/s1 |
InChI Key |
ZFEGYUMHFZOYIY-YVNCZSHWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |
SMILES |
CC(C(=O)O)OC1C(C2OCC(C1O)O2)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)OC1C(C2OCC(C1O)O2)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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